2-Deoxy-alpha-L-erythro-pentopyranose

Descripción

Propiedades

IUPAC Name |

(2R,4R,5S)-oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-MROZADKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO[C@H]1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426151 |

Source

|

| Record name | 2-Deoxy-a-L-erythro pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113890-34-9 |

Source

|

| Record name | 2-Deoxy-a-L-erythro pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physical Properties of 2-Deoxy-alpha-L-erythro-pentopyranose

This guide provides a comprehensive overview of the physical properties of 2-Deoxy-alpha-L-erythro-pentopyranose, a monosaccharide of significant interest in various fields of chemical and biological research. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the characterization of this and similar carbohydrate compounds.

Introduction: Understanding the Molecule

2-Deoxy-alpha-L-erythro-pentopyranose is a specific stereoisomer of 2-deoxy-L-ribose. The nomenclature precisely defines its structure:

-

2-Deoxy: Indicates the absence of a hydroxyl group at the C2 position of the pentose sugar. This feature is fundamental to the stability of DNA, where the D-enantiomer, 2-deoxy-D-ribose, is a key component.[1]

-

L-erythro: Describes the stereochemistry at the chiral centers. "L" signifies that the hydroxyl group on the highest-numbered chiral carbon (C4 in this case) is on the left in a Fischer projection. "erythro" specifies the relative configuration of adjacent chiral centers.

-

Pentopyranose: Denotes a five-carbon sugar ("pentose") in a six-membered ring structure ("pyranose").

-

alpha (α): Specifies the anomeric configuration. In the alpha anomer, the hydroxyl group on the anomeric carbon (C1) is on the opposite side of the ring from the CH₂OH group (at C5).

The enantiomer of this compound is the more commonly known 2-deoxy-alpha-D-erythro-pentopyranose, a component of deoxyribonucleic acid (DNA).[2] The L-isomer, while less common in nature, is a valuable tool in synthetic chemistry, particularly for the creation of mirror-image DNA (L-DNA), which has applications in diagnostics and nanotechnology.[3]

Core Physical Properties

The physical properties of a compound are critical for its identification, purification, and application. Below is a summary of the known and predicted physical properties of 2-Deoxy-alpha-L-erythro-pentopyranose and its related isomers. It is important to note that while experimental data for the specific alpha-L-anomer is limited, data for the more common D-isomer and the general 2-deoxy-L-ribose provide valuable reference points.

| Property | 2-Deoxy-alpha-L-erythro-pentopyranose | 2-Deoxy-D-ribose (for comparison) | Source |

| CAS Number | 113890-34-9 | 533-67-5 | [2][4] |

| Molecular Formula | C₅H₁₀O₄ | C₅H₁₀O₄ | [2][4] |

| Molecular Weight | 134.13 g/mol | 134.131 g/mol | [2][4] |

| Appearance | White solid (predicted) | White solid | [2] |

| Melting Point | Not experimentally determined | 91 °C | [2] |

| Boiling Point | 332.1 °C at 760 mmHg (Predicted) | Not available | [4] |

| Water Solubility | Predicted to be soluble | Very soluble | [2][4] |

| Optical Rotation [α] | Expected to be opposite to the D-isomer | Not available for the pure alpha-anomer | |

| pKa | 12.78 ± 0.60 (Predicted) | Not available | [4] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is paramount for compound characterization. The following section details standard experimental protocols for key physical properties of monosaccharides.

Melting Point Determination

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to lower and broaden the melting range.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry. If the crystals are large, gently pulverize them into a fine powder using a clean, dry mortar and pestle.[5]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. The sample should be compacted to a height of 2-3 mm at the bottom of the tube. This can be achieved by tapping the closed end of the tube on a hard surface or by dropping it through a long glass tube.[6]

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating (10-20°C/minute) to get a preliminary range.[7]

-

For an accurate measurement, use a fresh sample and begin heating rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[6]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Optical Rotation

Optical rotation is the rotation of the plane of polarized light by a chiral substance in solution. It is a characteristic property of enantiomers, which will rotate light to an equal but opposite degree.

Protocol: Polarimetric Measurement

-

Solution Preparation: Accurately weigh a known amount of the sample and dissolve it in a precise volume of a suitable solvent (e.g., distilled water) in a volumetric flask. The concentration should be recorded in g/mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent) to set the zero point.

-

Sample Measurement:

-

Rinse the sample cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present. The standard path length is 1 dm (10 cm).

-

Place the sample cell in the polarimeter and measure the observed angle of rotation (α).

-

Repeat the measurement several times and calculate the average.[8]

-

-

Calculation of Specific Rotation [α]: The specific rotation is calculated using Biot's Law:

[α] = α / (l × c)

where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) should also be reported.

Logical Flow for Optical Rotation Measurement

Caption: Process for measuring the specific optical rotation of a chiral compound.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For sugars, water is a common solvent, but solubility in other solvents like ethanol is also relevant.

Protocol: Isothermal Saturation Method

-

Sample Preparation: Add an excess amount of the solid sugar to a known volume of the solvent (e.g., water, ethanol, or a mixture) in a sealed container.[9]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.[9]

-

Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred.

-

Quantification:

-

Weigh the collected sample of the saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a moderate temperature to avoid decomposition) until a constant weight of the dissolved solid is obtained.[9]

-

The solubility can then be expressed as grams of solute per 100 mL or 100 g of the solvent.

-

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are integral to the structural confirmation and identification of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of carbohydrates. For 2-deoxyribose, the absence of a hydroxyl group at C2 results in a characteristic signal for the methylene protons (H2' and H2'') in the ¹H NMR spectrum.[10] The ¹³C NMR spectrum will show an upfield shift for the C2 carbon compared to its parent sugar, ribose. The anomeric proton (H1) will have a distinct chemical shift and coupling constant depending on whether it is in the alpha or beta configuration.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 2-Deoxy-alpha-L-erythro-pentopyranose will be dominated by a broad absorption band in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydroxyl groups. The absence of the C2-OH group will lead to subtle differences in the hydrogen-bonding network and the resulting spectrum compared to ribose.[11][12]

Conclusion

The physical properties of 2-Deoxy-alpha-L-erythro-pentopyranose are foundational to its application in research and development. While experimental data for this specific anomer is not abundant, its properties can be inferred from its D-enantiomer and the broader class of 2-deoxy-L-ribose. The methodologies outlined in this guide provide a robust framework for the empirical determination of its key physical characteristics, ensuring data integrity and facilitating its use in the synthesis of novel biomolecules and materials.

References

-

Wikipedia. (2024). Deoxyribose. Retrieved from [Link]

-

Wikipedia. (2023). L-Deoxyribose. Retrieved from [Link]

-

Torrinomedica. (2024). Identifying Carbohydrates in Lab with Polarimeter. Retrieved from [Link]

- Pedersen, C., Diehl, H. W., & Fletcher, H. G. (1960). 2-Deoxy-D-ribose. III. The Anomeric 1,3,4-Tri-O-benzoyl-2-deoxy-D-riboses, the Anomeric 1,3,5-Tri-O-benzoyl-2-deoxy-D-riboses an. Journal of the American Chemical Society, 82(12), 3215-3217.

-

ResearchGate. (n.d.). IR spectra of the 2-deoxy-D-ribose molecule. Retrieved from [Link]

-

ResearchGate. (2011). Quantum mechanical interpretation of the IR Spectrum of 2-deoxy-D-ribose in the oh group stretching vibration region. Retrieved from [Link]

-

PubChem. (n.d.). 2-Deoxyribose, D-. Retrieved from [Link]

-

arXiv. (2014). Solubility of fructose in water-ethanol and water-methanol mixtures by using H-bonding models. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformers of the stereoisomers of the 2-deoxy-D-ribose molecule. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Journal of the American Chemical Society. (1960). 2-Deoxy-D-ribose. III. The Anomeric 1,3,4-Tri-O-benzoyl-2-deoxy-D-riboses, the Anomeric 1,3,5-Tri-O-benzoyl-2-deoxy-D-riboses and Certain Other Derivatives. Retrieved from [Link]

-

AN PharmaTech Co Ltd. (n.d.). 2-Deoxy-alpha-L-erythro-pentopyranose|113890-34-9. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

PubChem. (n.d.). 2-Deoxy-alpha-D-erythro-pentopyranose. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2003). Refractive Index, Viscosity, and Solubility at 30 °C, and Density at 25 °C for the System Fructose + Glucose + Ethanol + Water. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). 2-Deoxy-a-L-erythro pentopyranose. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Partial 1H NMR analysis of the effect of exposing ribose (ribo-11) to.... Retrieved from [Link]

-

ResearchGate. (1989). Solubility of anhydrous-glucose in ethanol/water mixture. Retrieved from [Link]

-

Journal of the American Chemical Society. (1962). 2-Deoxy-D-ribose. VIII.1 Synthesis of the Anomeric 2-Deoxy-D-ribofuranose 1-Phosphates. Retrieved from [Link]

-

GeeksforGeeks. (2024). Difference Between Deoxyribose And Ribose. Retrieved from [Link]

-

STEAM. (n.d.). Subject: Chemistry Lab: Sugar Solubility. Retrieved from [Link]

-

Chemical Communications. (2017). Prebiotic synthesis of 2-deoxy- d -ribose from interstellar building blocks promoted by amino esters or amino nitriles. Retrieved from [Link]

-

Quora. (2021). Are ribose and deoxyribose isomers or not?. Retrieved from [Link]

-

Purdue University. (n.d.). Solubility. Retrieved from [Link]

-

PubMed. (2007). Comparison of the acid-base properties of ribose and 2'-deoxyribose nucleotides. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structures of D-ribose and 2-deoxy-D-ribose. Retrieved from [Link]

-

PubChem. (n.d.). 2-Deoxy-L-ribose. Retrieved from [Link]

-

Journal of the American Chemical Society. (1963). Comparison of Ribose and Deoxyribose Nucleosides by N.m.r. and Deductions Regarding Ribose and Deoxyribose Nucleic Acids. I. Tautomeric Form. Retrieved from [Link]

-

Wikipedia. (2024). Optical rotation. Retrieved from [Link]

-

BYJU'S. (n.d.). Difference Between Deoxyribose And Ribose. Retrieved from [Link]

-

Reddit. (2017). could someone explain the application of beta and alpha anomers to ribose and deoxyribose. Retrieved from [Link]

-

University of Oxford. (2021). Investigating Sugar Stereochemistry with Lego® Polarimetry. Retrieved from [Link]

-

ResearchGate. (2014). Optical Rotatory Dispersion Measurement of D-Glucose with Fixed Polarizer Analyzer Accessory in Conventional Spectrophotometer. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000283). Retrieved from [Link]

-

Ohio State University. (n.d.). STRUCTURAL EFFECTS OF CYTIDINE 2 RIBOSE MODIFICATIONS AS DETERMINED BY IRMPD ACTION SPECTROSCOPY. Retrieved from [Link]

-

Canadian Science Publishing. (1983). A Raman and infrared study of crystalline D-fructose, L-sorbose, and related carbohydrates. Hydrogen bonding and sweetness. Retrieved from [Link]

Sources

- 1. Difference Between Deoxyribose And Ribose - GeeksforGeeks [geeksforgeeks.org]

- 2. Deoxyribose - Wikipedia [en.wikipedia.org]

- 3. L-Deoxyribose - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

- 8. torrinomedica.it [torrinomedica.it]

- 9. arxiv.org [arxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Deoxy-alpha-L-erythro-pentopyranose: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of carbohydrate chemistry and its intersection with pharmacology, stereochemistry is paramount. While D-sugars form the backbone of life's central dogma, their enantiomeric L-counterparts have emerged as a fascinating class of molecules with significant therapeutic potential. This guide provides a comprehensive technical overview of 2-Deoxy-alpha-L-erythro-pentopyranose, the L-enantiomer of the fundamental building block of DNA. While not naturally abundant, this synthetic monosaccharide is a critical component of several powerful antiviral and antitumor nucleoside analogs.[1][2] This document will delve into its chemical structure, stereochemical intricacies, synthetic pathways, analytical characterization, and its burgeoning role in modern drug development.

Deciphering the Chemical Architecture

2-Deoxy-alpha-L-erythro-pentopyranose is a monosaccharide with the chemical formula C₅H₁₀O₄.[3] Its name systematically describes its structure:

-

2-Deoxy: The hydroxyl group at the C2 position of the pentose ring is replaced by a hydrogen atom. This modification is crucial for the stability of DNA compared to RNA.[4]

-

L-erythro-pentopyranose: This designates the stereochemistry. "L" indicates that the hydroxyl group on the chiral carbon furthest from the anomeric carbon (C4 in the pyranose ring) is on the left in the Fischer projection.[5] "erythro" refers to the relative configuration of the hydroxyl groups at C3 and C4. "pyranose" signifies a six-membered ring structure.[6]

-

alpha (α): This specifies the anomeric configuration. In the alpha anomer of an L-sugar, the hydroxyl group on the anomeric carbon (C1) is on the opposite side of the ring from the CH₂OH group (C5).[7]

Structural Visualization

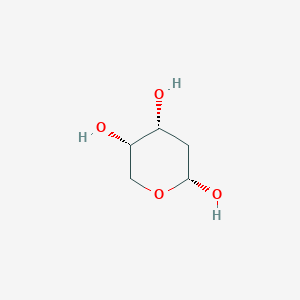

The three-dimensional structure of 2-Deoxy-alpha-L-erythro-pentopyranose can be represented in several ways, with the Haworth and chair conformations being the most informative for understanding its stereochemistry and reactivity.

Haworth Projection: This representation provides a simplified view of the cyclic structure and the orientation of the substituents.

Caption: Haworth projection of 2-Deoxy-alpha-L-erythro-pentopyranose.

Chair Conformation: This is a more accurate representation of the puckered, three-dimensional shape of the pyranose ring, which minimizes steric strain. For L-sugars, the more stable chair conformation is typically the ¹C₄ form.

Caption: Chair conformation (¹C₄) of 2-Deoxy-alpha-L-erythro-pentopyranose.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Deoxy-L-ribose is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₄ | [3] |

| Molecular Weight | 134.13 g/mol | [3] |

| CAS Number | 18546-37-7 (for 2-Deoxy-L-ribose) | [3] |

| CAS Number | 113890-34-9 (for alpha-L-pyranose form) | [8] |

| Appearance | White solid | |

| pKa (predicted) | 12.78 ± 0.60 | [8] |

| Solubility | Soluble in water |

Synthesis of 2-Deoxy-alpha-L-erythro-pentopyranose

Synthetic Strategy: Inversion from 2-Deoxy-D-ribose

A common and economically viable approach involves the stereochemical inversion of the readily available 2-deoxy-D-ribose.[9] This multi-step process is conceptually straightforward but requires careful control of protecting groups and reaction conditions.

Workflow for Synthesis via Stereochemical Inversion:

Caption: General workflow for the synthesis of 2-Deoxy-L-ribose from 2-Deoxy-D-ribose.

Experimental Protocol (Conceptual Outline based on Patent EP1556396A1): [9]

-

Protection: The aldehyde group of 2-deoxy-D-ribose is protected as an acetal to prevent its participation in subsequent reactions. This is typically achieved by reacting the sugar with an alcohol (e.g., butanol) in the presence of an acid catalyst.

-

Activation: The hydroxyl groups at the C3 and C4 positions are converted into good leaving groups to facilitate nucleophilic substitution. This is often done by reacting the protected sugar with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in a pyridine base.

-

Inversion: The activated sugar is then treated with a nucleophile, such as a metal salt of an organic acid (e.g., sodium benzoate), in a suitable solvent. This proceeds via an SN2 mechanism, resulting in the inversion of the stereochemistry at the C3 and C4 positions.

-

Deprotection: The protecting groups (acetal and the newly formed esters) are removed by hydrolysis under acidic and then basic conditions to yield the final product, 2-deoxy-L-ribose.

-

Purification: The final product can be purified by recrystallization, often after forming a derivative like anilide to facilitate isolation of the pure compound.

Alternative Synthetic Routes

Other synthetic strategies for 2-deoxy-L-ribose have been developed, including:

-

Synthesis from L-arabinose: This approach involves the conversion of L-arabinose, a more readily available L-sugar, into 2-deoxy-L-ribose.[10]

-

Radical-mediated conversion from D-ribose: A novel radical reaction involving a carbonyl translocation process has been reported to convert D-ribose into 2-deoxy-L-ribose in a single step.[11]

Analytical Characterization

The structural elucidation and purity assessment of 2-Deoxy-alpha-L-erythro-pentopyranose rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure and stereochemistry. While specific high-resolution spectra for the pure alpha-L-pyranose anomer are not widely published, the spectra of 2-deoxy-ribose (in its D or L form) in solution typically show a mixture of anomers (alpha and beta furanose and pyranose forms). The anomeric proton (H1) signals are particularly diagnostic, appearing at different chemical shifts for each anomer.

Infrared (IR) Spectroscopy

The IR spectrum of 2-deoxy-ribose is characterized by strong, broad absorptions in the hydroxyl stretching region (around 3300-3400 cm⁻¹) and multiple peaks in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O and C-C stretching and various bending vibrations.[12][13] The absence of a hydroxyl group at the C2 position leads to distinct changes in the hydrogen-bonding network compared to ribose, which can be observed in the IR spectrum.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-deoxy-ribose, electron ionization (EI) mass spectra are available, showing characteristic fragmentation patterns.[14] More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are employed for the analysis of pentoses and their derivatives in complex mixtures.

Biological Significance and Therapeutic Applications

The primary significance of 2-Deoxy-L-ribose in the context of drug development lies in its role as a key structural component of L-nucleoside analogs. These "unnatural" nucleosides have demonstrated potent antiviral and antitumor activities.[2][15]

L-Nucleosides in Antiviral Therapy

The discovery that L-nucleosides can exhibit potent biological activity was a paradigm shift in medicinal chemistry.[15] Unlike their D-counterparts, L-nucleosides are often poor substrates for human cellular enzymes, which can lead to a more favorable safety profile.

Key Examples of L-Nucleoside Drugs Containing a 2-Deoxy-L-ribose Moiety or its Analogs:

-

Clevudine (L-FMAU): 1-(2-fluoro-5-methyl-beta-L-arabino-furanosyl)uracil is a potent inhibitor of the hepatitis B virus (HBV).[16][17]

-

Telbivudine (L-dT): The L-enantiomer of thymidine, is also used for the treatment of chronic hepatitis B.[18]

Mechanism of Action:

The antiviral mechanism of these L-nucleoside analogs generally involves the following steps:

-

Cellular Uptake and Phosphorylation: The L-nucleoside is transported into the host cell and is phosphorylated by cellular kinases to its active triphosphate form.[16]

-

Inhibition of Viral Polymerase: The L-nucleoside triphosphate then acts as a competitive inhibitor or a chain terminator of the viral DNA polymerase (reverse transcriptase in the case of retroviruses).[17][19] In the case of L-FMAU, it has been suggested that its triphosphate form may not be incorporated into the growing viral DNA chain but rather acts as a non-competitive inhibitor of the HBV polymerase.[20][21]

Workflow of L-Nucleoside Antiviral Action:

Caption: Generalized mechanism of action for L-nucleoside antiviral drugs.

L-Nucleosides in Anticancer Therapy

The principle of using nucleoside analogs to disrupt DNA synthesis is also a cornerstone of cancer chemotherapy. By mimicking natural nucleosides, these drugs can be incorporated into the DNA of rapidly dividing cancer cells, leading to chain termination and apoptosis. L-nucleosides are being actively investigated for their potential as anticancer agents due to their unique stereochemistry, which may offer advantages in terms of efficacy and reduced toxicity.[2]

Conclusion

2-Deoxy-alpha-L-erythro-pentopyranose, while a synthetic curiosity from a purely biological perspective, stands as a testament to the power of stereochemistry in drug design. Its incorporation into L-nucleoside analogs has yielded potent antiviral therapies that have significantly impacted the management of chronic hepatitis B. The unique properties conferred by its "unnatural" L-configuration—resistance to degradation by cellular enzymes and a distinct mode of interaction with viral polymerases—underscore the vast potential of exploring non-natural stereoisomers in the development of novel therapeutics. As our understanding of the subtle yet profound effects of stereochemistry on biological activity continues to grow, 2-Deoxy-L-ribose and its derivatives will undoubtedly remain a focal point of research for scientists and drug development professionals seeking to design the next generation of highly selective and effective medicines.

References

-

Chu, C. K., et al. (1998). Preclinical investigation of L-FMAU as an anti-hepatitis B virus agent. PubMed. [Link]

-

Lee, Y., et al. (2007). Understanding the Unique Mechanism of L-FMAU (Clevudine) Against Hepatitis B Virus: Molecular Dynamics Studies. PubMed. [Link]

-

Wikipedia. (2023). Deoxyribose. Wikipedia. [Link]

-

Furman, P. A., et al. (1992). Inhibition of hepatitis B virus by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyl uracil. PubMed. [Link]

-

Gotor, V., et al. (2001). l-Nucleosides as chemotherapeutic agents. FEMS Microbiology Letters. [Link]

-

ResearchGate. (n.d.). IR spectra of the 2-deoxy-D-ribose molecule: 1) experimental spectrum... ResearchGate. [Link]

-

Li, Z., et al. (2021). Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. Molecules. [Link]

-

Gotor, V., et al. (2001). l-Nucleosides as chemotherapeutic agents. FEMS Microbiology Letters. [Link]

-

Gotor, V., et al. (2001). L-Nucleosides as chemotherapeutic agents. PubMed. [Link]

-

Structural features. (n.d.). Vrije Universiteit Brussel. [Link]

-

Ji, Q., et al. (2006). A Simple and Efficient Synthesis of 2-Deoxy-l-ribose from 2-Deoxy-d-ribose. Thieme E-Books & E-Journals. [Link]

-

Oral administration of L-FMAU inhibits DHBV viremia in experimentally... (n.d.). ResearchGate. [Link]

-

ResearchGate. (n.d.). A Simple and Efficient Synthesis of 2-Deoxy-l-ribose from 2-Deoxy-d-ribose. ResearchGate. [Link]

-

Pyranose and Furanose Forms. (2023). Chemistry LibreTexts. [Link]

-

Patsnap Synapse. (2024). What is Deoxythymidine/Deoxycytidine used for?. Patsnap Synapse. [Link]

-

Master Organic Chemistry. (2018). The Haworth Projection. Master Organic Chemistry. [Link]

-

ResearchGate. (2011). (PDF) Quantum mechanical interpretation of the IR Spectrum of 2-deoxy-D-ribose in the oh group stretching vibration region. ResearchGate. [Link]

-

YouTube. (2024). CHEM 2325 Module 36: Haworth Projections of Pyranoses. YouTube. [Link]

-

PubChem. (n.d.). 2-Deoxyribose, D-. PubChem. [Link]

-

Chemistry Steps. (n.d.). D and L Sugars. Chemistry Steps. [Link]

-

ResearchGate. (n.d.). Conversion of a readily available carbohydrate raw material into a rare l-deoxyhexose. ResearchGate. [Link]

-

Bartleby.com. (n.d.). Chair Conformation Of Glucose. Bartleby.com. [Link]

-

Chemistry LibreTexts. (2015). 24.2: Conformations and Cyclic Forms of Sugars. Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002649). Human Metabolome Database. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0004284). Human Metabolome Database. [Link]

-

Chemistry LibreTexts. (2022). Haworth Formula. Chemistry LibreTexts. [Link]

-

YouTube. (2020). Glucose Chair Conformers. YouTube. [Link]

-

YouTube. (2014). Chair Conformations of Glucose. YouTube. [Link]

-

NIST. (n.d.). D-erythro-Pentose, 2-deoxy-. NIST WebBook. [Link]

- Google Patents. (n.d.). EP1556396A1 - Method for producing 2-deoxy-l-ribose.

-

Chen, C. H., et al. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. PubMed. [Link]

-

Park, J. B., et al. (2017). Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis. PMC. [Link]

-

Seley-Radtke, K. L., & Yates, M. K. (2018). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. PMC. [Link]

-

NIST. (n.d.). α-2-Deoxy-D-ribose, TMS. NIST WebBook. [Link]

-

Wikipedia. (n.d.). Thymidine. Wikipedia. [Link]

-

PubChemLite. (n.d.). 2-deoxy-d-ribose (C5H10O4). PubChemLite. [Link]

-

PubChem. (n.d.). 2-Deoxy-L-ribose. PubChem. [Link]

-

PubChem. (n.d.). 2-Deoxy-alpha-D-erythro-pentopyranose. PubChem. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Idoxuridine?. Patsnap Synapse. [Link]

-

ResearchGate. (n.d.). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. ResearchGate. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. L-Nucleosides as chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Deoxy-L-ribose | C5H10O4 | CID 6994527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Haworth projection - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Chair Conformation Of Glucose | bartleby [bartleby.com]

- 7. youtube.com [youtube.com]

- 8. Page loading... [guidechem.com]

- 9. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]

- 10. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]

- 11. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. D-erythro-Pentose, 2-deoxy- [webbook.nist.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Preclinical investigation of L-FMAU as an anti-hepatitis B virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of hepatitis B virus by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyl uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thymidine - Wikipedia [en.wikipedia.org]

- 19. What is Deoxythymidine/Deoxycytidine used for? [synapse.patsnap.com]

- 20. Understanding the unique mechanism of L-FMAU (clevudine) against hepatitis B virus: molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2-Deoxy-β-L-erythro-pentopyranose (CAS Number 113890-34-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Deoxy-β-L-erythro-pentopyranose (CAS 113890-34-9), an L-nucleoside analogue with emerging therapeutic potential. While its D-enantiomer, 2-deoxy-D-ribose, is a well-studied component of deoxyribonucleic acid, the biological significance of this L-isostere is a growing area of research. This document synthesizes the available scientific literature, focusing on the compound's chemical and physical properties, synthesis, and, most notably, its promising anti-metastatic and pro-apoptotic activities. This guide also explores the broader context of L-nucleosides in antiviral and anticancer therapies, providing a framework for understanding the potential applications of this specific molecule in drug development.

Introduction: The Significance of Chirality in Deoxy Sugars

In the realm of bioactive molecules, stereochemistry is paramount. 2-Deoxy-β-L-erythro-pentopyranose is the L-enantiomer of the naturally occurring 2-deoxy-D-ribose, a fundamental building block of DNA.[1] While D-sugars are ubiquitous in biological systems, their L-counterparts are less common but possess unique pharmacological properties. L-nucleoside analogues have garnered significant attention in medicinal chemistry due to their potential as antiviral and anticancer agents.[2] These unnatural stereoisomers can act as competitive inhibitors or chain terminators in nucleic acid synthesis, often exhibiting greater resistance to enzymatic degradation and reduced toxicity compared to their D-counterparts.[3][4]

2-Deoxy-β-L-erythro-pentopyranose, hereafter referred to as 2-deoxy-L-ribose, has emerged as a molecule of interest due to its demonstrated ability to counteract the pro-angiogenic and anti-apoptotic effects of its D-isomer and to suppress tumor metastasis in preclinical models.[5][6] This guide will delve into the technical details of this promising compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 113890-34-9 | [7] |

| Molecular Formula | C₅H₁₀O₄ | [8] |

| Molecular Weight | 134.13 g/mol | [8] |

| Boiling Point | 332.1 ± 42.0 °C at 760 mmHg | [7] |

| Density | 1.5 ± 0.1 g/cm³ | [7] |

| LogP | -1.15 | [7] |

| PSA | 69.92 Ų | [7] |

| InChIKey | ZVQAVWAHRUNNPG-MROZADKFSA-N | [7] |

| Canonical SMILES | C1O">C@HO | [8] |

Synthesis of 2-Deoxy-L-erythro-pentose

An efficient and practical route for the large-scale synthesis of 2-deoxy-L-erythro-pentose has been developed starting from the readily available L-arabinose.[3][9] The key step in this synthesis is a Barton-type free-radical deoxygenation reaction.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 2-deoxy-L-erythro-pentose.

Detailed Experimental Protocol

While a detailed, step-by-step protocol is proprietary to the cited literature, the key transformation involves the in-situ preparation of a phenoxythiocarbonyl ester from a protected L-arabinose derivative.[3][9] The most efficient deoxygenation is achieved through the slow addition of tributyltin hydride to the reaction mixture, which generates the desired 2-deoxy product.[3] Subsequent deprotection steps yield the final 2-Deoxy-L-erythro-pentose. For a detailed procedure, consulting the original publication is recommended.[9]

A patent also describes a method for producing 2-deoxy-L-ribose from 2-deoxy-D-ribose through a four-step process involving protection, activation of hydroxyl groups, inversion, and deprotection.[10]

Biological Activity and Mechanism of Action

The biological activities of 2-deoxy-L-ribose are of significant interest, particularly in the context of cancer therapy. Its actions appear to be antagonistic to its D-enantiomer.

Anti-Metastatic and Pro-Apoptotic Effects

Preclinical studies have demonstrated that 2-deoxy-L-ribose can suppress the metastasis of tumor cells that overexpress thymidine phosphorylase (TP).[5][11] In vivo experiments using mouse models have shown that oral administration of 2-deoxy-L-ribose reduces liver and abdominal metastatic nodules and suppresses angiogenesis while enhancing apoptosis.[5][11]

The proposed mechanism for this anti-metastatic effect involves the inhibition of the pro-angiogenic and anti-apoptotic effects of 2-deoxy-D-ribose, which is a product of thymidine phosphorylase activity in tumors.[6][12]

Caption: Proposed mechanism of anti-metastatic action of 2-deoxy-L-ribose.

Comparative Effects on Angiogenesis

Direct comparative studies have shown that while 2-deoxy-D-ribose stimulates the production of Vascular Endothelial Growth Factor (VEGF) by human aortic endothelial cells (HAECs), 2-deoxy-L-ribose does not exhibit this pro-angiogenic effect.[5][9][13][14] This differential activity underscores the stereospecificity of the biological pathways involved in angiogenesis and highlights the potential of 2-deoxy-L-ribose as a specific inhibitor of D-isomer-induced neovascularization.

Therapeutic Potential and Applications

The unique biological profile of 2-deoxy-L-ribose positions it as a promising candidate for further investigation in drug development, primarily in oncology.

Anticancer Agent

The ability of 2-deoxy-L-ribose to inhibit metastasis in preclinical models suggests its potential as an anti-metastatic agent.[5][11] This is particularly relevant for tumors that overexpress thymidine phosphorylase, which is often associated with a poor prognosis.[6] By counteracting the pro-tumoral effects of TP-derived 2-deoxy-D-ribose, this L-sugar could offer a novel therapeutic strategy.

L-Nucleosides in Antiviral Therapy

The broader class of L-nucleoside analogues has a well-established role in antiviral therapy.[2] Compounds like Lamivudine (3TC) are effective against HIV and Hepatitis B virus.[2] The unnatural stereochemistry of these molecules often makes them poor substrates for human polymerases, leading to a favorable therapeutic index.[3] While the direct antiviral activity of 2-deoxy-L-ribose has not been extensively reported, its structural class suggests that it, or its derivatives, could be explored for this application.

Analytical Characterization

Definitive structural elucidation and purity assessment are critical for any chemical entity in a research or therapeutic pipeline.

-

Mass Spectrometry (MS): The fragmentation patterns of 2-deoxy-D-ribose have been studied, providing insights into its mass spectrometric behavior.[16] Similar fragmentation would be expected for the L-isomer, with the most intense relative yield often observed for the m/q=57 fragment (C₃H₅O⁺).[16]

Conclusion and Future Directions

2-Deoxy-β-L-erythro-pentopyranose is a chiral molecule with intriguing biological activities that stand in contrast to its well-known D-enantiomer. The available evidence strongly suggests its potential as an anti-metastatic agent, particularly for tumors with high thymidine phosphorylase expression. Its ability to inhibit angiogenesis and promote apoptosis in preclinical models warrants further investigation.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying its anti-metastatic and pro-apoptotic effects.

-

Conducting comprehensive in vivo studies to evaluate its efficacy and safety profile in various cancer models.

-

Exploring its potential as a lead compound for the development of more potent and specific anticancer and antiviral agents.

-

Performing detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to appreciate the potential of 2-Deoxy-β-L-erythro-pentopyranose and to guide future research and development efforts in this promising area of medicinal chemistry.

References

-

Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. (2021-12-24). Available at: [Link]

-

Deoxyribose - Wikipedia. Available at: [Link]

-

2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis - PubMed. (2020-06-25). Available at: [Link]

-

L-Nucleosides as chemotherapeutic agents - PubMed. Available at: [Link]

-

2-Deoxy-alpha-D-erythro-pentopyranose | C5H10O4 | CID 441475 - PubChem. Available at: [Link]

-

Blockage of 2-deoxy-D-ribose-induced angiogenesis with rapamycin counteracts a thymidine phosphorylase-based escape mechanism available for colon cancer under 5-fluorouracil therapy - PubMed. Available at: [Link]

-

Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor - MDPI. (2021-10-23). Available at: [Link]

-

Efficient synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose. Available at: [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. Available at: [Link]

-

2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC - NIH. Available at: [Link]

-

Blockage of 2-Deoxy-d-Ribose-Induced Angiogenesis with Rapamycin Counteracts a Thymidine Phosphorylase-Based Escape Mechanism Available for Colon Cancer under 5-Fluorouracil Therapy - AACR Journals. Available at: [Link]

-

2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PubMed Central. Available at: [Link]

-

13C-substituted pentos-2-uloses: synthesis and analysis by 1H- and 13C-n.m.r. spectroscopy - PubMed. Available at: [Link]

-

Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. (2021-12-24). Available at: [Link]

- EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents.

-

Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed - NIH. Available at: [Link]

-

Full article: Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - Taylor & Francis Online. Available at: [Link]

-

Photofragmentation of 2-deoxy-D-ribose molecules in the gas phase - PubMed. (2008-05-16). Available at: [Link]

-

2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression - PubMed. Available at: [Link]

-

2-Deoxy-β-L-erythro-pentopyranose | CAS#:113890-34-9 | Chemsrc. (2025-08-25). Available at: [Link]

-

The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC - PubMed Central. (2015-04-01). Available at: [Link]

-

Methods for 2-Deoxyglycoside Synthesis - PMC - NIH. Available at: [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. Available at: [Link]

-

2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Deoxy-alpha-D-erythro-pentopyranose | C5H10O4 | CID 441475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Penturonic acids: solution studies of stable-isotopically enriched compounds by 1H- and 13C-n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Glycolysis inhibition by 2-deoxy-D-glucose reverts the metastatic phenotype in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cannenta.com [cannenta.com]

- 14. Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor [mdpi.com]

- 15. 13C-substituted pentos-2-uloses: synthesis and analysis by 1H- and 13C-n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Photofragmentation of 2-deoxy-D-ribose molecules in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Majority: A Technical Guide to the Biological Significance of L-Deoxy Sugars

<

Foreword: Beyond the D-Configuration

In the vast and intricate world of glycobiology, the D-enantiomers of sugars have long held the spotlight. They are the primary constituents of cellular structures and the main fuel for metabolic pathways. However, a fascinating and biologically crucial world exists in the mirror image: the L-enantiomers, particularly the L-deoxy sugars. While less common, these molecules are far from rare curiosities; they are pivotal players in host-microbe interactions, bacterial pathogenesis, and mammalian physiology, and represent a burgeoning frontier in therapeutic development.[1][2][3] This guide provides a comprehensive exploration of the biological significance of L-deoxy sugars, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into their unique structural roles, intricate biosynthetic pathways, and their emerging applications as novel therapeutic agents.

The Structural and Functional Dichotomy of L-Deoxy Sugars

The defining features of L-deoxy sugars are the absence of a hydroxyl group at a specific carbon position (deoxygenation) and their L-configuration.[4][5] These seemingly subtle alterations confer profound functional consequences, setting them apart from their D-sugar counterparts. Two of the most prevalent and well-studied L-deoxy sugars are L-rhamnose (6-deoxy-L-mannose) and L-fucose (6-deoxy-L-galactose).[6][7]

L-Rhamnose: A Keystone of the Bacterial Cell Wall

L-rhamnose is a critical component of the cell walls of numerous bacteria, including many pathogenic species.[1][8] Its presence is not merely decorative; it is often essential for bacterial viability and virulence.[9]

-

In Mycobacterium tuberculosis : The cell wall of M. tuberculosis is a formidable barrier, crucial for its survival and pathogenicity. L-rhamnose plays an indispensable structural role, forming a key part of the linker unit that connects the arabinogalactan to the peptidoglycan layer.[10][11][12][13] This linkage is vital for the overall architecture and integrity of the mycobacterial cell wall.[9][12] The absence of L-rhamnose biosynthesis in humans makes the enzymes in this pathway attractive targets for novel anti-tuberculosis therapeutics.[8][10]

-

In Gram-Positive and Gram-Negative Bacteria : Beyond mycobacteria, L-rhamnose is a major constituent of rhamnose-containing cell wall polysaccharides (RhaCWPs) in various Gram-positive bacteria like Streptococcus and Enterococcus, and lipopolysaccharides (LPS) in Gram-negative bacteria such as Pseudomonas aeruginosa.[1][9][14] These surface glycans are involved in host-pathogen interactions, biofilm formation, and resistance to environmental stresses.[14][15]

L-Fucose: A Master Regulator of Mammalian and Microbial Interactions

L-fucose is a terminal sugar on many N- and O-linked glycans and glycolipids in mammals, playing a critical role in a wide array of biological processes.[4][16]

-

Cell Adhesion and Immune Response : One of the most well-documented functions of L-fucose is its essential role in selectin-mediated cell adhesion.[4][17] Fucosylated glycans, such as the sialyl Lewis X (sLex) tetrasaccharide, are ligands for selectins, a family of adhesion molecules crucial for the trafficking of leukocytes to sites of inflammation.[4][18][19][20][21] This interaction is fundamental to the immune response but is also co-opted by cancer cells for metastasis.[18][22]

-

Host-Microbe Homeostasis : The surfaces of gut mucosal cells are rich in fucosylated oligosaccharides. These structures are vital for establishing a healthy gut microbiota and can offer protection against infections.[16] However, some pathogens can exploit these fucosylated structures to facilitate infection.[16]

-

Cancer and Development : Alterations in the expression of fucosylated oligosaccharides are associated with various pathological processes, including cancer.[4][22] Fucosylation can impact tumor-immune interactions and either enhance or attenuate antitumor immunity.[22]

The Enzymatic Architecture of L-Deoxy Sugar Biosynthesis

The biosynthesis of L-deoxy sugars does not occur in humans, making these pathways prime targets for antimicrobial drug development.[8][9] The synthesis of the activated nucleotide sugar precursor, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), is a conserved four-step enzymatic pathway.[9][23][24]

The dTDP-L-Rhamnose Biosynthetic Pathway

This pathway begins with glucose-1-phosphate and deoxythymidine triphosphate (dTTP) and involves four key enzymes: RmlA, RmlB, RmlC, and RmlD.[10][24]

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.[24][25]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[24]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to form dTDP-4-keto-L-rhamnose.[24]

-

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces dTDP-4-keto-L-rhamnose to the final product, dTDP-L-rhamnose.[12]

Disruption of any of these enzymatic steps can lead to a loss of L-rhamnose in the bacterial cell wall, often resulting in attenuated virulence or even bacterial death.[9][26]

Caption: The four-step enzymatic pathway for the biosynthesis of dTDP-L-rhamnose.

L-Deoxy Sugars in Drug Development and Therapeutics

The unique biological roles and restricted distribution of L-deoxy sugars make them highly attractive for various therapeutic applications.

Targeting L-Deoxy Sugar Biosynthesis for Novel Antibiotics

The essentiality of L-rhamnose for the viability of pathogens like M. tuberculosis and the absence of its biosynthetic pathway in humans make the Rml enzymes prime targets for the development of new antibiotics.[8][9][10] Inhibitors of these enzymes could represent a new class of antimicrobial agents with a novel mechanism of action, potentially circumventing existing resistance mechanisms.[26]

| Target Enzyme | Function in Pathway | Therapeutic Rationale |

| RmlA | First committed step | Inhibition blocks the entire pathway, preventing L-rhamnose synthesis. |

| RmlB | Dehydration reaction | Essential for the formation of the 6-deoxy structure. |

| RmlC | Epimerization | Crucial for establishing the L-configuration. |

| RmlD | Final reduction step | Inhibition prevents the formation of the final dTDP-L-rhamnose product. |

L-Sugar Analogs as Therapeutic Agents

Beyond targeting their biosynthesis, L-deoxy sugars and their analogs are being explored for their own therapeutic potential.

-

Modulating Cell Adhesion and Inflammation : Given the role of L-fucose in selectin-mediated adhesion, fucose analogs are being investigated as inhibitors of this process.[18] By blocking the fucosylation of selectin ligands, these analogs could potentially be used to treat inflammatory diseases and prevent cancer metastasis.[17][22][27]

-

Antibiotic Glycosylation : Many antibiotics are naturally glycosylated with deoxy sugars, which are often crucial for their biological activity.[28][29] Attaching different L-deoxy sugars to existing or novel antibiotic scaffolds could lead to improved efficacy, altered target specificity, and the ability to overcome antibiotic resistance.[29][30][31]

-

Unnatural L-Sugars with Antitumor Activity : Some rare L-sugars, while not deoxy sugars, have demonstrated interesting therapeutic properties. For example, L-sorbose has been shown to induce apoptosis in various cancer cells by impairing glucose metabolism.[32] This opens up the possibility of exploring other unnatural L-sugars, including L-deoxy sugar analogs, as potential anticancer agents.

Experimental Protocols and Methodologies

Advancing the study and application of L-deoxy sugars requires robust experimental methodologies. Below are outlines of key experimental workflows.

Protocol: Chemoenzymatic Synthesis of dTDP-L-Rhamnose

This protocol provides a one-pot, four-enzyme synthesis of dTDP-L-rhamnose, a critical reagent for studying rhamnosyltransferases and for the development of inhibitors.[24]

Objective: To synthesize dTDP-L-rhamnose from glucose-1-phosphate and dTTP using recombinant RmlA, RmlB, RmlC, and RmlD enzymes.

Materials:

-

Recombinant, purified RmlA, RmlB, RmlC, and RmlD enzymes

-

Glucose-1-phosphate (G1P)

-

Deoxythymidine triphosphate (dTTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

NAD+ (cofactor for RmlB)

-

NADPH (cofactor for RmlD)

-

HPLC system for purification and analysis

Procedure:

-

Enzyme Preparation: Express and purify the four Rml enzymes (e.g., from E. coli expression systems). Ensure high purity and activity.

-

Reaction Setup: In a single reaction vessel, combine the reaction buffer, G1P, dTTP, NAD+, and NADPH.

-

Enzyme Addition: Add the four Rml enzymes to the reaction mixture. The simultaneous addition allows for the sequential conversion of the substrates.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient duration (e.g., 4-16 hours) to allow for complete conversion.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

Purification: Once the reaction is complete, purify the dTDP-L-rhamnose from the reaction mixture using anion-exchange chromatography followed by size-exclusion chromatography.

-

Verification: Confirm the identity and purity of the synthesized dTDP-L-rhamnose using mass spectrometry and NMR spectroscopy.

Caption: Workflow for the one-pot chemoenzymatic synthesis of dTDP-L-rhamnose.

Future Perspectives and Conclusion

The study of L-enantiomers of deoxy sugars is a rapidly evolving field with immense potential. As our understanding of their biological roles deepens, so too will our ability to harness their unique properties for therapeutic benefit. The development of novel inhibitors targeting L-deoxy sugar biosynthetic pathways holds the promise of a new generation of antibiotics to combat the growing threat of antimicrobial resistance. Furthermore, the exploration of L-deoxy sugar analogs as modulators of cellular processes and as components of novel drug conjugates opens up exciting avenues for the treatment of a wide range of diseases, from inflammatory disorders to cancer. The continued investigation into the intricate world of L-deoxy sugars will undoubtedly unveil further complexities and opportunities, solidifying their significance in the landscape of modern biomedical research.

References

- Pickering, B. S., & Tiels, P. (2021). Significance of fucose in intestinal health and disease. PubMed.

- Patsnap Synapse. (2024). What is L-Fucose used for?.

- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R.

- Ma, Y., Pan, F., & McNeil, M. (2001). Drug Targeting Mycobacterium tuberculosis Cell Wall Synthesis: Genetics of dTDP-Rhamnose Synthetic Enzymes and Development of a Microtiter Plate-Based Screen for Inhibitors of Conversion of dTDP-Glucose to dTDP-Rhamnose. Antimicrobial Agents and Chemotherapy, 45(5), 1407–1413.

- Thorson, J. S., Lo, S. F., & Liu, H. W. (1998). Mechanisms and pathways from recent deoxysugar biosynthesis research. Current Opinion in Chemical Biology, 2(5), 664–671.

- Giraud, M. F., & Naismith, J. H. (2000). The rhamnose pathway. Current Opinion in Structural Biology, 10(6), 687–696.

- Kahraman, H. (2019). The Importance of L-Rhamnose Sugar. Biomedical Journal of Scientific & Technical Research, 21(3).

- Grokipedia. (n.d.). Deoxy sugar. Grokipedia.

- Li, J., Hsu, H. C., & Mount, C. W. (2022). l-fucose, a sugary regulator of antitumor immunity and immunotherapies. Cancer Immunology, Immunotherapy, 71(10), 2315–2324.

- Wikipedia. (n.d.). Fucose. Wikipedia.

- ResearchGate. (n.d.). L-rhamnose biosynthesis pathway. Four-step catalytic reaction resulting....

- Crick, D. C., & Brennan, P. J. (2014). The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan. Mycobacterium: Genomics and Molecular Biology.

- Watson International. (n.d.). All About L-Rhamnose- A Unique Rare Sugar.

- Li, X., et al. (2021). Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Frontiers in Bioengineering and Biotechnology, 9, 764835.

- ResearchGate. (n.d.). Structure of the mycobacterial cell wall, drawn to emphasize the role....

- ChemicalBook. (2023). L(+)

- van der Beek, S. L., et al. (2016). Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria. FEMS Microbiology Reviews, 40(4), 484–501.

- Ma, Y., & McNeil, M. R. (1998). Determination of the pathway for rhamnose biosynthesis in mycobacteria: cloning, sequencing and expression of the Mycobacterium tuberculosis gene encoding alpha-D-glucose-1-phosphate thymidylyltransferase. Microbiology, 144(Pt 5), 1407–1414.

- van der Beek, S. L., et al. (2015). Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification. The Biochemical Journal, 469(3), 419–430.

- Adluri, B., et al. (2020). Investigating the Substrate Specificity of l-Rhamnose Biosynthetic Enzymes (RmlA–D): Chemoenzymatic Synthesis of an Isosteric Nonhydrolyzable TDP-β-l-Rhamnose Phosphonate.

- Kahraman, H. (2019). The Importance of L-Rhamnose Sugar.

- Wikipedia. (n.d.). L-Glucose. Wikipedia.

- ChemicalBook. (2023).

- ResearchGate. (n.d.). The Importance of L-Rhamnose Sugar.

- Rillahan, C. D., et al. (2012). Metabolic inhibition of sialyl-Lewis X biosynthesis by 5-thiofucose remodels the cell surface and impairs selectin-mediated cell adhesion. ACS Chemical Biology, 7(12), 1970–1979.

- Mäki, M., & Renkonen, R. (2004). Biosynthesis of 6-deoxyhexose glycans in bacteria. Glycobiology, 14(1), 1R–14R.

- Sarkar, A. K., et al. (1997). Fucosylation of disaccharide precursors of sialyl LewisX inhibit selectin-mediated cell adhesion. The Journal of Biological Chemistry, 272(41), 25608–25616.

- Wikipedia. (n.d.). Peptidoglycan. Wikipedia.

- Wikipedia. (n.d.). Deoxy sugar. Wikipedia.

- Biology LibreTexts. (2021). 4: Bacteria - Cell Walls. Biology LibreTexts.

- MP Biomedicals. (n.d.). L-Glucose. MP Biomedicals.

- DeMeester, K. E., et al. (2022). Synthesis and Application of Rare Deoxy Amino l-Sugar Analogs to Probe Glycans in Pathogenic Bacteria. ACS Chemical Biology, 17(5), 1184–1193.

- Alon, R., et al. (1995). Sialylated, fucosylated ligands for L-selectin expressed on leukocytes mediate tethering and rolling adhesions in physiologic flow conditions. The Journal of Cell Biology, 128(5), 961–971.

- Varki, A. (1997). Perspectives Series: Cell Adhesion in Vascular Biology.

- Floss, H. G., et al. (1996). Formation of Antibiotic Deoxysugars. Angewandte Chemie International Edition in English, 35(13-14), 1474–1477.

- Pikuta, E. V., et al. (2006). Bacterial utilization of L-sugars and D-amino acids. SPIE Proceedings.

- Zhang, Y., et al. (2023). Rare sugar l-sorbose exerts antitumor activity by impairing glucose metabolism.

- Nothaft, H., & Szymanski, C. M. (2010). The sweet tooth of bacteria: common themes in bacterial glycoconjugates. Microbiology and Molecular Biology Reviews, 74(2), 284–320.

- Wösten, M., & Pieters, R. (2015). Sugars give antibiotics a second chance. Utrecht University.

- ScienceDaily. (2008).

- Pikuta, E. V., et al. (2006). Bacterial Utilization of L-Sugars and D-Amino Acids. NASA Technical Reports Server.

- Aithal, A., et al. (2018). Selectins: An Important Family of Glycan-Binding Cell Adhesion Molecules in Ovarian Cancer. Cancers, 10(11), 446.

- Liu, Y. (n.d.). The sweet side of drug discovery: How sugars can help shape the future of medicines. Scripps Research.

Sources

- 1. watson-int.com [watson-int.com]

- 2. researchgate.net [researchgate.net]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Fucose - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Deoxy sugar - Wikipedia [en.wikipedia.org]

- 8. The rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Drug Targeting Mycobacterium tuberculosis Cell Wall Synthesis: Genetics of dTDP-Rhamnose Synthetic Enzymes and Development of a Microtiter Plate-Based Screen for Inhibitors of Conversion of dTDP-Glucose to dTDP-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of the pathway for rhamnose biosynthesis in mycobacteria: cloning, sequencing and expression of the Mycobacterium tuberculosis gene encoding alpha-D-glucose-1-phosphate thymidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biomedres.us [biomedres.us]

- 15. biomedres.us [biomedres.us]

- 16. Significance of fucose in intestinal health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is L-Fucose used for? [synapse.patsnap.com]

- 18. Metabolic inhibition of sialyl-Lewis X biosynthesis by 5-thiofucose remodels the cell surface and impairs selectin-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sialylated, fucosylated ligands for L-selectin expressed on leukocytes mediate tethering and rolling adhesions in physiologic flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 21. Selectins: An Important Family of Glycan-Binding Cell Adhesion Molecules in Ovarian Cancer [mdpi.com]

- 22. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 25. academic.oup.com [academic.oup.com]

- 26. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Fucosylation of disaccharide precursors of sialyl LewisX inhibit selectin-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Formation of Antibiotic Deoxysugars [faculty.washington.edu]

- 29. sciencedaily.com [sciencedaily.com]

- 30. Sugars give antibiotics a second chance - News - Utrecht University [uu.nl]

- 31. The sweet side of drug discovery: How sugars can help shape the future of medicines - Yuzhong Liu, PhD - Scripps Research [frontrow.scripps.edu]

- 32. Rare sugar l-sorbose exerts antitumor activity by impairing glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 2-deoxy-L-ribose

An In-depth Technical Guide to the Discovery and History of 2-deoxy-L-ribose

Abstract

The architecture of life's genetic code is built upon a specific chiral molecule: 2-deoxy-D-ribose. Its mirror image, 2-deoxy-L-ribose, is a rarity in nature, largely a product of synthetic chemistry. This guide charts the historical and scientific journey from the initial discovery of deoxyribose to the synthesis and therapeutic application of its "unnatural" L-enantiomer. We will explore the foundational work that identified the sugar component of DNA, delve into the chemical strategies developed to synthesize 2-deoxy-L-ribose, and examine the profound biological implications of L-nucleoside analogues in modern medicine. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule and its derivatives.

The Foundational Discovery: Phoebus Levene and the Dawn of Deoxyribose

The story of 2-deoxy-L-ribose begins with the discovery of its naturally occurring enantiomer, the cornerstone of deoxyribonucleic acid (DNA). The Russian-American biochemist Phoebus Levene, working at the Rockefeller Institute of Medical Research, was instrumental in dissecting the chemical composition of nucleic acids.[1][2]

In 1909, Levene first isolated and identified D-ribose from ribonucleic acid (RNA).[1][2] This discovery was a crucial step in differentiating the nucleic acids. His work culminated two decades later, in 1929, with the successful identification of the sugar moiety from DNA.[1][2][3][4] He named it deoxyribose because it lacked an oxygen atom at the 2' position compared to its ribose counterpart.[4][5] Levene not only identified the components of DNA—adenine, guanine, cytosine, thymine, a phosphate group, and 2-deoxy-D-ribose—but also correctly deduced that they were linked in a phosphate-sugar-base order, coining the term "nucleotide" to describe this fundamental unit.[1][6]

While his "tetranucleotide hypothesis," which proposed that DNA was a simple, repeating four-nucleotide structure, was later proven to be an oversimplification, his meticulous chemical work laid the essential groundwork for Watson and Crick's discovery of the double helix.[1][6] Levene's identification of 2-deoxy-D-ribose defined the "D" (dextrorotatory) configuration as the natural form within biological systems.

The "Unnatural" Enantiomer: Synthesis of 2-deoxy-L-ribose

While its D-isoform is central to biology, 2-deoxy-L-ribose is rarely found in nature and is almost exclusively a product of chemical synthesis.[3] The impetus for its creation arose from a paradigm-shifting discovery in medicinal chemistry: L-nucleoside analogues, the "mirror images" of natural nucleosides, could possess potent therapeutic properties, often with a superior safety profile.[7][8] The discovery that the L-enantiomer of a racemic mixture could be more active and less cytotoxic than its D-counterpart spurred the development of synthetic routes to L-sugars.[8] L-ribose and its derivatives became crucial starting materials for a new class of antiviral and anticancer drugs.[9][10][11]

The synthesis of 2-deoxy-L-ribose presents a significant chemical challenge due to the scarcity of naturally occurring L-sugars. Chemists have developed several ingenious strategies to overcome this hurdle.

| Synthetic Strategy | Common Starting Material(s) | Key Transformation(s) | Advantage(s) |

| Stereochemical Inversion | 2-deoxy-D-ribose | Protection of aldehyde, activation of hydroxyls, SN2 inversion, deprotection | Utilizes an inexpensive and abundant starting material. |

| Radical-Mediated Inversion | D-Ribose | Formation of an acyclic precursor, radical-induced carbonyl translocation and deoxygenation | Achieves conversion from D-sugar to 2-deoxy-L-sugar in a single key step.[12] |

| Synthesis from L-Sugars | L-Arabinose | Epimerization or other modifications of an available L-sugar. | A more direct route if a suitable L-sugar is available.[13] |

| De Novo Synthesis | Simple achiral materials (e.g., ketones, aldehydes) | Proline-mediated organocatalysis, aldol reactions, cyclization | Highly versatile, scalable, and allows for rapid diversification to access many different analogues.[14][15] |

Experimental Protocol: Four-Step Synthesis of 2-deoxy-L-ribose from 2-deoxy-D-ribose

This protocol is based on a common and efficient strategy involving the inversion of the C3 and C4 stereocenters of the readily available 2-deoxy-D-ribose.[16]

Objective: To synthesize 2-deoxy-L-ribose by inverting the stereochemistry of 2-deoxy-D-ribose.

Pillar of Trustworthiness: This multi-step synthesis includes self-validating checkpoints. The formation of crystalline intermediates and the final confirmation of the enantiomeric product (e.g., via formation of a known derivative) ensure the fidelity of the transformation.

Methodology:

-

Step 1: Protection (Acetal Formation)

-

Rationale: The aldehyde group of 2-deoxy-D-ribose is highly reactive. It is protected as an acetal to prevent unwanted side reactions in subsequent steps.

-

Procedure: 2-deoxy-D-ribose is dissolved in an alcohol (e.g., methanol) in the presence of an acid catalyst. The reaction forms a stable 2-deoxy-1-O-alkyl-D-ribopyranoside.

-

-

Step 2: Activation of Hydroxyl Groups

-

Rationale: The hydroxyl groups at the C3 and C4 positions are poor leaving groups. They must be converted into good leaving groups to facilitate the subsequent nucleophilic substitution (inversion) step. This is typically achieved by converting them to sulfonate esters (e.g., tosylates, mesylates).

-

Procedure: The protected sugar from Step 1 is reacted with an organic sulfonyl halide (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine). This activates the C3 and C4 hydroxyls.

-

-

Step 3: Inversion (SN2 Reaction)

-

Rationale: This is the critical stereochemical inversion step. A nucleophile attacks the activated C3 and C4 positions, displacing the sulfonate esters via an SN2 mechanism. This mechanism inherently inverts the stereochemistry at each chiral center.

-

Procedure: The di-sulfonated intermediate from Step 2 is reacted with a metal salt of an organic acid (e.g., sodium benzoate). The carboxylate anion acts as the nucleophile, leading to the formation of a 2-deoxy-L-ribose derivative with inverted stereochemistry at C3 and C4.

-

-

Step 4: Deprotection

-

Rationale: The protecting groups installed in the previous steps must be removed to yield the final product, 2-deoxy-L-ribose.

-

Procedure: The product from Step 3 is treated sequentially with a base (to hydrolyze the benzoate esters) and then an acid (to hydrolyze the acetal), yielding the final 2-deoxy-L-ribose.[16] The product can be purified by crystallization.

-

Biological Significance and Therapeutic Applications

The synthesis of 2-deoxy-L-ribose unlocked the door to a powerful new class of therapeutics: L-nucleoside analogues. These molecules are effective drugs primarily because they exploit the stereospecificity of biological enzymes.

-

Metabolic Stability: The enzymes in our bodies (polymerases, nucleases, kinases) have evolved to recognize and process D-sugars. L-nucleosides are poor substrates for many of these enzymes, making them resistant to metabolic degradation and giving them a longer biological half-life.[17]

-

Mechanism of Action: Many L-nucleoside analogues are prodrugs that, once inside a cell, are phosphorylated to their active triphosphate form.[18][19] These triphosphates can then be recognized by viral polymerases (e.g., HIV reverse transcriptase, Hepatitis B polymerase). When the viral enzyme incorporates the L-nucleoside analogue into the growing DNA chain, it acts as a chain terminator, halting viral replication.[18]

-

Reduced Toxicity: Because L-nucleosides are not efficiently recognized by human DNA polymerases, they often exhibit lower cytotoxicity towards host cells compared to their D-counterparts, leading to a wider therapeutic window.[8]

This strategy has led to the development of several blockbuster drugs:

| Drug Name | L-Nucleoside Analogue | Therapeutic Target |

| Lamivudine (3TC) | L-2',3'-dideoxy-3'-thiacytidine | HIV, Hepatitis B Virus (HBV) |

| Emtricitabine (FTC) | L-2',3'-dideoxy-5-fluoro-3'-thiacytidine | HIV, HBV |

| Telbivudine (LdT) | L-2'-deoxythymidine | Hepatitis B Virus (HBV) |

| Clevudine (L-FMAU) | L-2'-fluoro-5-methyl-β-L-arabinofuranosyluracil | Hepatitis B Virus (HBV) |

Conclusion and Future Outlook

The journey of 2-deoxy-L-ribose is a testament to the power of synthetic chemistry to both probe and manipulate biological systems. From Phoebus Levene's foundational discovery of its natural D-enantiomer to the sophisticated chemical strategies devised to create the "unnatural" L-form, this molecule has fundamentally changed the landscape of therapeutic medicine. The insights gained have led to life-saving drugs for millions of patients with viral infections like HIV and HBV.

The future of L-nucleoside research remains bright. Current efforts are focused on designing novel analogues with broad-spectrum antiviral activity to combat emerging viral threats.[20] Beyond small molecule drugs, the inherent stability of L-nucleic acids is being harnessed to create L-RNA aptamers, known as Spiegelmers, which can bind to therapeutic targets with high affinity and specificity without being degraded. Furthermore, the construction of L-DNA nanostructures for targeted drug delivery represents a new frontier, leveraging the unique properties of this synthetic building block.[20] The story of 2-deoxy-L-ribose underscores a critical principle in drug development: sometimes, the most powerful tools are a mirror image of what nature has provided.

References

-

Wikipedia. Deoxyribose. [Link]

-

Wikipedia. Phoebus Levene. [Link]

-

Omic.ly. Phoebus Levene and the discovery of the 2-dimensional structure of DNA. [Link]

-

Britannica. Phoebus Levene | Discoveries & Biography. [Link]

-

Chemical Communications (RSC Publishing). Prebiotic synthesis of 2-deoxy- d -ribose from interstellar building blocks promoted by amino esters or amino nitriles. [Link]

-

PubMed. Synthesis of l-Deoxyribonucleosides from d-Ribose. [Link]

- Google Patents. EP1556396A1 - Method for producing 2-deoxy-l-ribose.

-

Visionlearning. DNA II. [Link]

-

Oxford Reference. Phoebus Aaron Theodor Levene. [Link]

-

ResearchGate. A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose | Request PDF. [Link]

-

PubMed Central. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. [Link]

-

ResearchGate. A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose | Request PDF. [Link]

-

Ovid. Unifying the synthesis of nucleoside analogs. [Link]

-

ribogrow. How 2-deoxy-D-ribose is formed and works at the cellular level. [Link]

-

Oxford Academic. Metabolism of pyrimidine L-nucleosides | Nucleic Acids Research. [Link]

-

ResearchGate. Examples of antiviral drugs synthesized from l-ribose and its derivatives. [Link]

-

Oxford Academic. l-Nucleosides as chemotherapeutic agents | FEMS Microbiology Letters. [Link]

-

Semantic Scholar. A short de novo synthesis of nucleoside analogs. [Link]

-